Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate
Overview
Description
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate is a chemical compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Chlorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.
Addition of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl compound under controlled conditions to introduce the methylsulfanyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced sulfonyl compounds.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate can be compared with similar compounds such as:
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-18-12(15)11(7-8-19-2)14-20(16,17)10-5-3-9(13)4-6-10/h3-6,11,14H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUESJTQMCLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205748 | |
Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396966-21-4 | |
Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396966-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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